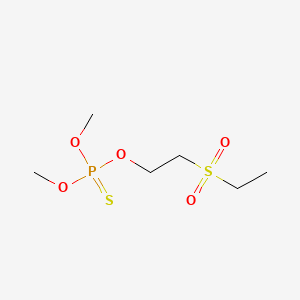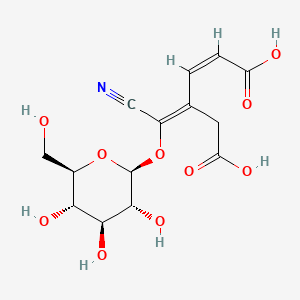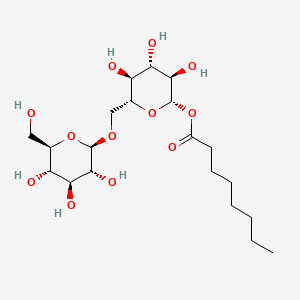
2,2',3,4,5,6-Hexabromodiphenyl ether
Overview
Description
2,2’,3,4,5,6-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H4Br6O. It is commonly used as a flame retardant in various industrial applications. This compound is known for its high bromine content, which contributes to its effectiveness in reducing flammability .
Preparation Methods
The synthesis of 2,2’,3,4,5,6-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. Industrial production methods often employ a catalytic process to ensure high yield and purity. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product .
Chemical Reactions Analysis
2,2’,3,4,5,6-Hexabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated phenols and other oxidation products.
Reduction: The compound can be reduced to lower brominated diphenyl ethers.
Substitution: Halogen exchange reactions can occur, leading to the replacement of bromine atoms with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’,3,4,5,6-Hexabromodiphenyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PBDEs in various chemical reactions.
Biology: Researchers investigate its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studies focus on its impact on human health, particularly its endocrine-disrupting properties.
Industry: It is widely used as a flame retardant in textiles, plastics, and electronic equipment
Mechanism of Action
The mechanism of action of 2,2’,3,4,5,6-Hexabromodiphenyl ether involves its interaction with cellular receptors and enzymes. It can disrupt endocrine function by mimicking or inhibiting natural hormones. The compound’s high bromine content allows it to interfere with various molecular pathways, leading to altered cellular processes .
Comparison with Similar Compounds
2,2’,3,4,5,6-Hexabromodiphenyl ether is part of a larger group of polybrominated diphenyl ethers, which include:
2,2’,4,4’,5,6’-Hexabromodiphenyl ether: Similar in structure but with different bromination patterns.
2,2’,4,4’,5,5’-Hexabromodiphenyl ether: Another isomer with distinct chemical properties.
Tetra- and Pentabromodiphenyl ethers: Compounds with fewer bromine atoms, leading to different reactivity and applications.
The uniqueness of 2,2’,3,4,5,6-Hexabromodiphenyl ether lies in its specific bromination pattern, which influences its chemical behavior and effectiveness as a flame retardant .
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2-bromophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-3-1-2-4-6(5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDGJCNHVGGOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879945 | |
| Record name | BDE-142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-98-4 | |
| Record name | 2,2',3,4,5,6-Hexabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5,6-HEXABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/274YM6KTFV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![L-Alanine, 3-[(carboxymethyl)sulfonyl]-](/img/structure/B3061015.png)








